molecular formula C10H8BrNS B576182 2-(4-Bromophenyl)thiophen-3-amine CAS No. 183677-02-3

2-(4-Bromophenyl)thiophen-3-amine

Cat. No.: B576182
CAS No.: 183677-02-3
M. Wt: 254.145
InChI Key: XADIYHKPWWJZID-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiophen-3-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(4-Bromophenyl)thiophen-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Chemical Reactions Analysis

2-(4-Bromophenyl)thiophen-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-(4-Bromophenyl)thiophen-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

2-(4-Bromophenyl)thiophen-3-amine can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a variety of applications in different fields.

Properties

IUPAC Name

2-(4-bromophenyl)thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADIYHKPWWJZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CS2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697927
Record name 2-(4-Bromophenyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183677-02-3
Record name 2-(4-Bromophenyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Charge a 10 L double jacketed reactor equipped with mechanical stirring, set under inert atmosphere of argon with [2-(4-bromo-phenyl)-thiophen-3-yl]-carbamic acid tert-butyl ester (800 g, 2.25 mol) and EtOAc (3.2 L). Cool the yellow solution is down to 16.9° C. and add a solution of 5-6N HCl/IPA (1600 mL) in 10 minutes via a dropping funnel between 10° C. and 25° C. Heat the reaction mixture to 50° C. Stir the resulting suspension for 90 minutes at 50° C. Cool the suspension below 10° C. and add 2N NaOH solution (2773 mL) over 25 minutes, maintaining the temperature below 20° C. Add 2N NaOH (450 mL) to reach a pH of 12-13. Separate the two layers by decantation. Re-extract the aqueous phase with EtOAc (500 mL). Dry the combined organic layers over MgSO4 (200 g) and evaporate to dryness to yield 2-(4-Bromo-phenyl)-thiophen-3-ylamine (562.3 g, 2.21 mol) as a beige solid. 1H NMR (250 MHz, CDCl3): 3.70(s (broad), 2 H) 6.65(d,1 H, J=5.4 Hz), 7.06(d, 1 H, J=5.2 Hz), 7.32(d, 2 H, J=8.9 Hz), 7.45 (d, 2H, J=8.8 Hz).
Quantity
800 g
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reactant
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HCl IPA
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1600 mL
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2773 mL
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450 mL
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3.2 L
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Synthesis routes and methods II

Procedure details

Treat dropwise a solution of (tert-butoxy)-N-[2-(4-bromophenyl)(3-thiophenyl)]carboxamide (10.8 g, 0.3 mol) in EtOAc (75 mL) at 0° C. with 244 mL (8 mL/mmol) of freshly prepared 1N HCl in EtOAc and stir the mixture at room temperature overnight. Dissolve the white precipitate with H2O (100 mL) and neutralize with a NaHCO3 saturated solution. Extract the mixture with EtOAc (3×100 mL) and combine organic, dry and concentrate to give a slightly colored solid. Purification of the crude material by flash chromatography (Silica gel-Hexane/AcOEt 49:1 then 9:1) furnishes 5.7 g (74%) of 2-(4-bromo-phenyl)-thiophen-3-yl amine as a pale yellow solid.
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10.8 g
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reactant
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75 mL
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100 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Treat a solution of [2-(4-bromo-phenyl)-thiophen-3-yl]-carbamic acid tert-butyl ester (10.8 g, 0.3 mol) in Ethyl acetate (75 mL) at 0° C., dropwise with 244 mL (8 mL/mmol) of freshly prepared 1N HCl in Ethyl acetate and stir the mixture at r.t. overnight. Dissolve the white precipitate with H2O (100 mL) and neutralize with a NaHCO3 saturated solution. Extract the mixture with Ethyl acetate (3×100 mL) and dry the combined organics and concentrate to give a slightly colored solid. Purification by flash chromatography (Silica gel-Hexane/Ethyl acetate 49:1 then 9:1) furnishes 5.7 g (74%, at 1.0 g scale, the reaction was quantitative) of title compound as a pale yellow solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
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solvent
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0 (± 1) mol
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reactant
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100 mL
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